molecular formula C44H90Br2N2 B13775258 Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) CAS No. 66827-27-8

Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide)

Cat. No.: B13775258
CAS No.: 66827-27-8
M. Wt: 807.0 g/mol
InChI Key: VDVFLJODVMUFHB-UHFFFAOYSA-L
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Description

Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) is a quaternary ammonium compound known for its antiseptic properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound is used in various applications, including as a disinfectant and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) involves the reaction of N,N’-bis[1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]-1,6-hexanediamine with methyl chloride in methanol. The reaction is carried out in a closed vessel at 60°C for 15 hours. The resulting solution is then concentrated, and the white solid is crystallized from ethanol-acetonitrile-ether .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield lower oxidation state compounds, and substitution may yield new quaternary ammonium compounds with different anions.

Scientific Research Applications

Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is primarily due to the compound’s ability to interact with and disrupt the hydrophobic regions of the lipid bilayer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) is unique due to its specific molecular structure, which provides enhanced stability and efficacy in various applications compared to other similar compounds. Its long alkyl chain and bulky cyclohexyl groups contribute to its strong interaction with lipid bilayers, making it a potent antimicrobial agent.

Properties

CAS No.

66827-27-8

Molecular Formula

C44H90Br2N2

Molecular Weight

807.0 g/mol

IUPAC Name

14-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]tetradecyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide

InChI

InChI=1S/C44H90N2.2BrH/c1-37-27-25-33-43(5,6)41(37)31-29-39(3)45(9,10)35-23-21-19-17-15-13-14-16-18-20-22-24-36-46(11,12)40(4)30-32-42-38(2)28-26-34-44(42,7)8;;/h37-42H,13-36H2,1-12H3;2*1H/q+2;;/p-2

InChI Key

VDVFLJODVMUFHB-UHFFFAOYSA-L

Canonical SMILES

CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCCCCCCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-]

Origin of Product

United States

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